molecular formula C19H16FNO2S B10892388 N-(diphenylmethyl)-4-fluorobenzenesulfonamide

N-(diphenylmethyl)-4-fluorobenzenesulfonamide

Katalognummer: B10892388
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: FUBHLJWJTBEEOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(diphenylmethyl)-4-fluorobenzenesulfonamide is an organic compound characterized by the presence of a diphenylmethyl group, a fluorine atom, and a benzenesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-4-fluorobenzenesulfonamide typically involves the reaction of diphenylmethanol with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of diphenylmethanol is replaced by the sulfonyl chloride group, forming the sulfonamide linkage.

Reaction Conditions:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Time: Several hours to overnight, depending on the reactivity of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(diphenylmethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the sulfonamide group or to reduce other functional groups within the molecule.

    Substitution: The fluorine atom or the sulfonamide group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(diphenylmethyl)-4-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which N-(diphenylmethyl)-4-fluorobenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the diphenylmethyl and fluorine groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    N-(Diphenylmethyl)-Benzolsulfonamid: Fehlt das Fluoratom, was seine Reaktivität und biologische Aktivität beeinflussen kann.

    N-(Diphenylmethyl)-4-Chlorbenzolsulfonamid: Enthält ein Chloratom anstelle von Fluor, was möglicherweise seine chemischen Eigenschaften und Interaktionen verändert.

    N-(Diphenylmethyl)-4-Methylbenzolsulfonamid: Besitzt eine Methylgruppe, die seine sterischen und elektronischen Eigenschaften beeinflussen kann.

Einzigartigkeit

N-(Diphenylmethyl)-4-Fluorbenzolsulfonamid ist einzigartig aufgrund des Vorhandenseins des Fluoratoms, das seine Stabilität, Lipophilie und Fähigkeit zur Bildung spezifischer Interaktionen mit biologischen Zielstrukturen verbessern kann. Dies macht es zu einer wertvollen Verbindung für die Entwicklung neuer Medikamente und Materialien mit maßgeschneiderten Eigenschaften.

Eigenschaften

Molekularformel

C19H16FNO2S

Molekulargewicht

341.4 g/mol

IUPAC-Name

N-benzhydryl-4-fluorobenzenesulfonamide

InChI

InChI=1S/C19H16FNO2S/c20-17-11-13-18(14-12-17)24(22,23)21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19,21H

InChI-Schlüssel

FUBHLJWJTBEEOI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.